molecular formula C14H13FN6OS B2385842 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1058496-15-3

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2385842
CAS No.: 1058496-15-3
M. Wt: 332.36
InChI Key: CYTYEHGYVDPDGO-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of triazolopyrimidine . Triazolopyrimidines are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N6OS, with an average mass of 280.349 Da and a monoisotopic mass of 280.110626 Da . Detailed structural analysis is not available in the retrieved data.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, triazolopyrimidines are known to be involved in various chemical reactions due to their versatile structure .

Scientific Research Applications

Insecticidal Properties

Compounds related to 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide have been synthesized and tested for insecticidal properties. For example, Fadda et al. (2017) synthesized various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, and tested them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Potential Antiasthma Agents

Research by Medwid et al. (1990) explored triazolo[1,5-c]pyrimidines as potential antiasthma agents. They synthesized a series of these compounds, finding several with notable activity, suggesting a potential application in asthma treatment (Medwid et al., 1990).

Radiopharmaceuticals

Dollé et al. (2008) reported the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the queried chemical. These compounds were used as selective ligands for the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging (Dollé et al., 2008).

A2A Adenosine Receptor Antagonists

Kumar et al. (2011) studied pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the human A2A adenosine receptor. This research suggests possible applications in treating conditions related to adenosine receptor activity (Kumar et al., 2011).

Antimicrobial Agents

Several studies have synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one and similar compounds, evaluating them for antimicrobial properties. For instance, Farghaly and Hassaneen (2013) synthesized new derivatives displaying significant activity against various microorganisms (Farghaly & Hassaneen, 2013).

Anticancer Agents

Wang et al. (2015) explored modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitors. They synthesized derivatives with potential as anticancer agents, demonstrating both antiproliferative activities and reduced toxicity (Wang et al., 2015).

Future Directions

Triazolopyrimidines, including this compound, are of increasing interest in medicinal chemistry due to their diverse bioactivities . Future research may focus on exploring their potential uses in drug design and development.

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-6-4-3-5-9(10)15/h3-6,8H,2,7H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTYEHGYVDPDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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